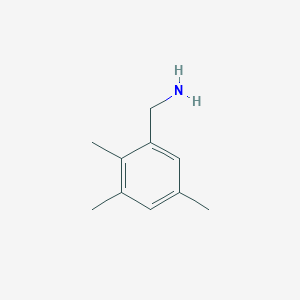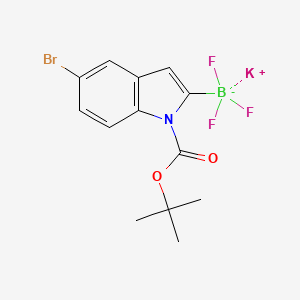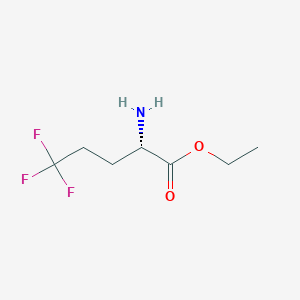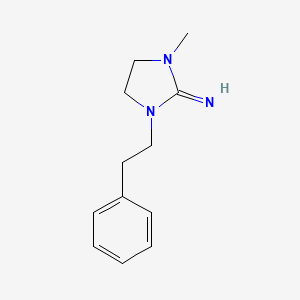
4-Amino-2-iodo-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-iodo-5-methylphenol is an organic compound that belongs to the class of aromatic amines and phenols It is characterized by the presence of an amino group (-NH2), an iodine atom, and a methyl group (-CH3) attached to a benzene ring with a hydroxyl group (-OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-2-iodo-5-methylphenol can be synthesized through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective iodination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-iodo-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The amino and iodine groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium nitrite (NaNO2) for diazotization and subsequent coupling reactions.
Major Products Formed
Oxidation: Formation of quinones and related compounds.
Reduction: Deiodinated phenolic derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-2-iodo-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-iodo-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in nucleophilic interactions. The iodine atom may enhance the compound’s reactivity and binding affinity to specific targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar structure but lacks the amino group.
4-Amino-2-methylphenol: Similar structure but lacks the iodine atom.
Uniqueness
4-Amino-2-iodo-5-methylphenol is unique due to the presence of both an amino group and an iodine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
4-amino-2-iodo-5-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,9H2,1H3 |
Clé InChI |
SGCXXJBSSITRFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
